molecular formula C11H20O B13312445 2-Methyl-2-(4-methylcyclohexyl)propanal

2-Methyl-2-(4-methylcyclohexyl)propanal

Cat. No.: B13312445
M. Wt: 168.28 g/mol
InChI Key: BVBNVDABCQMKLV-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylcyclohexyl)propanal is an organic compound belonging to the class of aldehydes. It is characterized by a branched structure with a terminal carbonyl group, making it a reactive molecule. This compound is known for its applications in various fields, including flavor and fragrance industries, due to its distinctive aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylcyclohexyl)propanal typically involves the reaction of 4-methylcyclohexanone with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure optimal yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylcyclohexyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-2-(4-methylcyclohexyl)propanoic acid.

    Reduction: 2-Methyl-2-(4-methylcyclohexyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(4-methylcyclohexyl)propanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. This interaction can lead to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanal: A simpler aldehyde with similar reactivity but lacking the cyclohexyl group.

    2-Methyl-2-(methylsulfonyl)propanal: Contains a sulfonyl group, leading to different chemical properties and reactivity.

Uniqueness

2-Methyl-2-(4-methylcyclohexyl)propanal is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring specific aromatic properties.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyl-2-(4-methylcyclohexyl)propanal

InChI

InChI=1S/C11H20O/c1-9-4-6-10(7-5-9)11(2,3)8-12/h8-10H,4-7H2,1-3H3

InChI Key

BVBNVDABCQMKLV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C)(C)C=O

Origin of Product

United States

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